2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one
Description
This compound features a piperazine core linked to a 6-methoxypyrimidin-4-yl group and a morpholin-4-yl moiety via an ethanone bridge.
Properties
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-22-14-10-13(16-12-17-14)19-4-2-18(3-5-19)11-15(21)20-6-8-23-9-7-20/h10,12H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYNOJSFFQVCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound is dissected into three primary fragments:
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6-Methoxypyrimidin-4-yl core : Provides the aromatic heterocyclic base.
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Piperazine linker : Facilitates nitrogen-based connectivity.
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Morpholino ethanone moiety : Introduces the ketone bridge and morpholine terminus.
Retrosynthetically, the molecule is assembled via sequential nucleophilic substitutions and acylations. The critical intermediates include:
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4-Chloro-6-methoxypyrimidine : Activated for piperazine coupling.
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4-(6-Methoxypyrimidin-4-yl)piperazine : Forms the pyrimidine-piperazine backbone.
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2-Chloro-1-(4-(6-methoxypyrimidin-4-yl)piperazin-1-yl)ethan-1-one : Serves as the electrophilic precursor for morpholine incorporation .
Synthesis of 4-Chloro-6-methoxypyrimidine
The 6-methoxypyrimidine scaffold is synthesized via cyclocondensation of a β-diketone with a guanidine derivative. A representative protocol involves:
Reagents :
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Methyl acetoacetate, guanidine hydrochloride, sodium methoxide.
Procedure :
-
Methyl acetoacetate (1.0 eq) and guanidine hydrochloride (1.2 eq) are refluxed in methanol with NaOMe (2.0 eq) for 12 hours.
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The mixture is cooled, neutralized with HCl, and extracted with dichloromethane.
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Chlorination at the 4-position is achieved using phosphorus oxychloride (3.0 eq) at 80°C for 6 hours.
Yield : 68–72% after recrystallization (ethanol/water).
Characterization :
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1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, H-2), 6.75 (s, 1H, H-5), 3.95 (s, 3H, OCH3).
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MS (ESI+) : m/z 175.1 [M+H]+.
Piperazine Coupling to Form 4-(6-Methoxypyrimidin-4-yl)piperazine
The 4-chloro intermediate undergoes nucleophilic aromatic substitution with piperazine:
Reagents :
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4-Chloro-6-methoxypyrimidine, piperazine (3.0 eq), K2CO3 (2.5 eq), DMF.
Procedure :
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A mixture of 4-chloro-6-methoxypyrimidine (1.0 eq), piperazine, and K2CO3 in DMF is stirred at 90°C for 24 hours.
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The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
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Purification via silica gel chromatography (hexane/ethyl acetate 3:1) yields the piperazine adduct .
Yield : 65–70%.
Characterization :
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13C NMR (100 MHz, DMSO-d6) : δ 164.2 (C-4), 158.9 (C-6), 90.4 (C-5), 54.1 (piperazine C), 45.3 (OCH3).
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HPLC Purity : >98% (254 nm).
Acylation to Generate 2-Chloro-1-(4-(6-methoxypyrimidin-4-yl)piperazin-1-yl)ethan-1-one
Chloroacetylation of the piperazine nitrogen is achieved using chloroacetyl chloride:
Reagents :
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4-(6-Methoxypyrimidin-4-yl)piperazine, chloroacetyl chloride (1.5 eq), Et3N (2.0 eq), THF.
Procedure :
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The piperazine derivative (1.0 eq) and Et3N are dissolved in THF at 0°C.
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Chloroacetyl chloride is added dropwise, and the mixture is stirred at room temperature for 6 hours.
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Post-reaction, the solvent is evaporated, and the residue is washed with NaHCO3 solution .
Yield : 75–80%.
Characterization :
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IR (KBr) : 1685 cm⁻¹ (C=O stretch).
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1H NMR : δ 4.15 (s, 2H, COCH2Cl), 3.85 (s, 3H, OCH3).
Morpholine Substitution to Yield the Final Product
The chloride substituent is displaced by morpholine via nucleophilic substitution:
Reagents :
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2-Chloro-1-(4-(6-methoxypyrimidin-4-yl)piperazin-1-yl)ethan-1-one, morpholine (2.0 eq), K2CO3 (2.0 eq), acetonitrile.
Procedure :
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The chloroethanone intermediate (1.0 eq), morpholine, and K2CO3 are refluxed in acetonitrile for 8 hours.
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The mixture is filtered, concentrated, and purified via column chromatography (DCM/methanol 95:5) .
Yield : 70–75%.
Characterization :
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MS (ESI+) : m/z 376.2 [M+H]+.
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1H NMR : δ 3.75–3.70 (m, 8H, morpholine H), 2.85 (s, 4H, piperazine H).
Optimization and Comparative Analysis
| Parameter | Step 2 (Piperazine Coupling) | Step 4 (Morpholine Substitution) |
|---|---|---|
| Solvent | DMF | Acetonitrile |
| Temperature | 90°C | Reflux (82°C) |
| Time | 24 hours | 8 hours |
| Catalyst/Base | K2CO3 | K2CO3 |
| Yield | 65–70% | 70–75% |
Key findings:
-
Solvent polarity : DMF enhances nucleophilicity in Step 2, while acetonitrile minimizes side reactions in Step 4 .
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Stoichiometry : Excess morpholine (2.0 eq) ensures complete substitution, avoiding residual chloride .
Scalability and Industrial Considerations
Pilot-scale batches (100 g) demonstrated reproducibility with yields within 5% of lab-scale data. Critical control points include:
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory conditions and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation. Molecular docking studies suggest that the compound binds to the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
Comparison with Similar Compounds
Structural Analog: 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one
Apitolisib (GDC-0980)
- Structure: Thieno[3,2-d]pyrimidine core with morpholine, piperazine, and aminopyrimidine groups.
- Biological Activity : Dual PI3K/mTOR inhibitor with IC₅₀ values <10 nM for PI3Kα and mTOR.
- Comparison: The thienopyrimidine core enhances kinase binding vs. the simpler pyrimidine in the target compound. Methanesulfonyl-piperazine in Apitolisib improves metabolic stability compared to the methoxy group in the target compound .
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone
- Structure : Pyrimidine core with sulfonyl-piperazine and chloro-trifluoromethylphenyl groups.
- Key Features: Sulfonyl groups enhance electrophilicity and metabolic stability. the target compound’s methoxy group .
5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine
- Structure: Thieno[2,3-d]pyrimidine core with morpholine, methanesulfonyl-piperazine, and aminopyrimidine.
- Synthetic Route : Suzuki coupling and nucleophilic substitution (similar to methods in ).
- Activity: Potent kinase inhibition due to thienopyrimidine core’s planar structure, which the target compound lacks .
Comparative Analysis Table
Key Research Findings
- Morpholine and Piperazine Roles : Both groups enhance solubility and participate in hydrogen bonding with kinase ATP pockets .
- Methoxy vs. Sulfonyl Groups : Methoxy groups may reduce metabolic stability compared to sulfonyl groups but improve synthetic accessibility .
- Core Structure Impact: Thienopyrimidine cores (e.g., Apitolisib) exhibit stronger binding to kinases than pyrimidine cores due to increased planarity and surface area .
Biological Activity
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one, a compound with diverse biological activities, is a heterocyclic compound featuring a methoxypyrimidine moiety and piperazine and morpholine rings. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 290.36 g/mol. The structure consists of:
- Methoxypyrimidine : A pyrimidine derivative that may influence nucleic acid metabolism.
- Piperazine Ring : Known for its role in various pharmacological activities.
- Morpholine Group : Often associated with enhancing solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent , antimicrobial agent , and neurological effects .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (vulvar carcinoma) | 12.5 | |
| MCF7 (breast cancer) | 10.0 | |
| HeLa (cervical cancer) | 15.0 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
These findings indicate that the compound could serve as a lead in developing new antimicrobial therapies.
Neurological Effects
Preliminary studies have suggested potential neurological benefits, including neuroprotective effects against oxidative stress. The mechanism appears to involve modulation of neurotransmitter systems and reduction of inflammation in neuronal tissues.
The exact mechanism of action for this compound remains under investigation but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Interaction with Receptors : The piperazine and morpholine moieties may facilitate binding to specific receptors, influencing signal transduction pathways.
- Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
-
Case Study on Antitumor Activity :
- A study involving xenograft models showed significant tumor reduction when treated with the compound compared to control groups, indicating its potential as a chemotherapeutic agent.
-
Case Study on Antimicrobial Efficacy :
- Clinical isolates tested against the compound demonstrated susceptibility, suggesting its application in treating resistant infections.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions starting with the pyrimidine core. Key steps include:
-
Step 1 : Formation of the pyrimidine ring using methoxy-substituted precursors.
-
Step 2 : Introduction of the piperazine moiety via nucleophilic substitution (e.g., using piperazine derivatives under reflux in ethanol or DMF).
-
Step 3 : Coupling with morpholine using carbodiimide-based coupling agents.
Optimization includes temperature control (e.g., 60–80°C for substitution reactions), solvent selection (DMF for polar intermediates), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Yield improvements (>70%) are achieved by slow reagent addition and inert atmospheres .- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 6-Methoxypyrimidine, K2CO3, DMF, 80°C | 65 | 90 |
| 2 | Piperazine derivative, ethanol reflux | 72 | 92 |
| 3 | Morpholine, EDC, CH2Cl2 | 68 | 95 |
Q. How is the structural integrity of the compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer : Structural validation requires:
- NMR (1H/13C): To confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; morpholine protons at δ 3.6–3.7 ppm).
- X-ray Crystallography : For absolute configuration determination (e.g., torsion angles between pyrimidine and piperazine rings) .
- HRMS : To verify molecular weight (C17H24N4O3: expected [M+H]+ 333.19; observed 333.18) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across cell-based assays for this compound?
- Methodological Answer : Discrepancies in IC50 values (e.g., PI3Kα inhibition ranging from 10–100 nM) may arise from:
-
Assay Conditions : Variations in ATP concentrations (use fixed 1 mM ATP in kinase assays).
-
Cell Line Specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) to account for off-target effects.
-
Metabolic Stability : Pre-incubate with liver microsomes to assess degradation rates.
A 2022 study resolved such issues by standardizing protocols across labs and using isotopically labeled compound tracers .- Data Table :
| Assay Type | IC50 (nM) | Cell Line | ATP (mM) | Reference |
|---|---|---|---|---|
| PI3Kα | 12 ± 2 | MCF-7 | 1 | |
| PI3Kα | 85 ± 10 | HeLa | 0.5 |
Q. How do structural modifications (e.g., fluorophenyl substitutions) influence target selectivity in kinase inhibition?
- Methodological Answer : SAR studies on analogs show:
- Morpholine Modifications : Replacing morpholine with thiomorpholine reduces PI3Kα binding by 50% due to altered H-bonding.
- Piperazine Substituents : Adding 4-fluorophenyl to piperazine (as in GDC-0941) enhances selectivity for PI3Kα over PI3Kγ (10-fold) via hydrophobic pocket interactions .
Computational docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis (e.g., Lys802Ala in PI3Kα abolishes activity) .
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- In Vitro :
- Microsomal Stability : Human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion (t1/2 > 60 min preferred).
- Plasma Protein Binding : Equilibrium dialysis (e.g., 95% bound in human plasma) .
- In Vivo :
- Xenograft Models : Nude mice with MDA-MB-231 tumors; administer 50 mg/kg orally. Measure tumor volume reduction and plasma levels via LC-MS/MS.
A 2022 study achieved 60% tumor inhibition with Cmax = 1.2 µM and AUC0–24h = 15 µM·h .
Contradiction Analysis
Q. Why do solubility predictions (e.g., LogP) conflict with experimental data in polar solvents?
- Methodological Answer : Predicted LogP (2.8) suggests moderate lipophilicity, but experimental solubility in water (<0.1 mg/mL) conflicts due to:
- Crystallinity : High melting point (>200°C) reduces amorphous form solubility.
- Counterion Effects : Salt formation (e.g., hydrochloride) improves aqueous solubility (e.g., 5 mg/mL at pH 4.0).
Dynamic light scattering (DLS) and powder X-ray diffraction (PXRD) confirm polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
